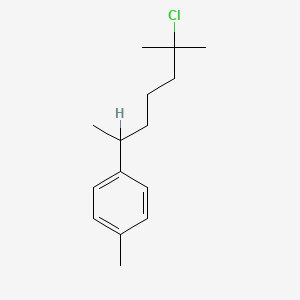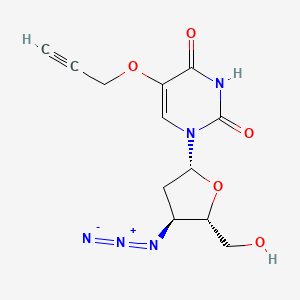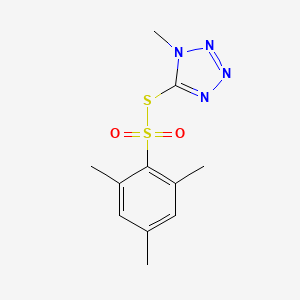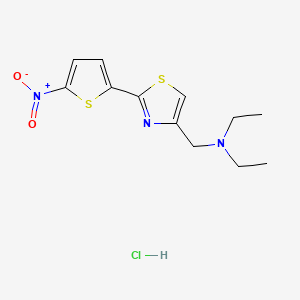
4-N-cyclohexylbenzene-1,4-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 221124, also known as N-cyclohexylbenzene-1,4-disulfonamide, is a chemical compound with the molecular formula C12H18N2O4S2. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylbenzene-1,4-disulfonamide typically involves the reaction of cyclohexylamine with benzene-1,4-disulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of N-cyclohexylbenzene-1,4-disulfonamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-cyclohexylbenzene-1,4-disulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-cyclohexylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways and lead to the observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexylbenzene-1,3-disulfonamide
- N-cyclohexylbenzene-1,2-disulfonamide
- N-cyclohexylbenzene-1,4-diamine
Uniqueness
N-cyclohexylbenzene-1,4-disulfonamide is unique due to its specific structural configuration, which allows for selective binding to certain molecular targets. This selectivity makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1224-80-2 |
|---|---|
Molekularformel |
C12H18N2O4S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-N-cyclohexylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H18N2O4S2/c13-19(15,16)11-6-8-12(9-7-11)20(17,18)14-10-4-2-1-3-5-10/h6-10,14H,1-5H2,(H2,13,15,16) |
InChI-Schlüssel |
RREKLHJKASHPJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


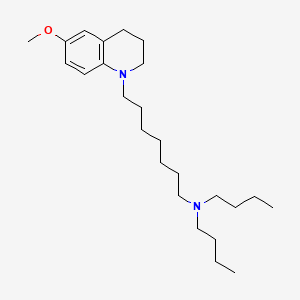

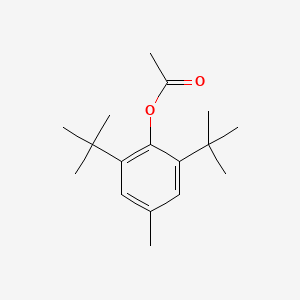
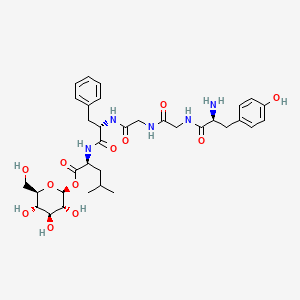
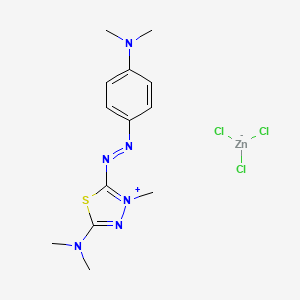
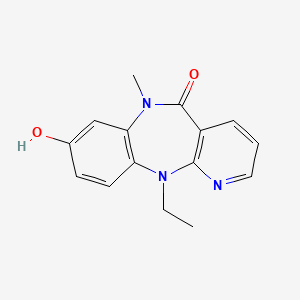

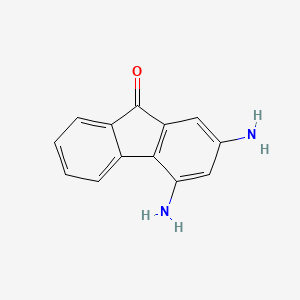

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
